molecular formula C8H16N2S B14668684 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione CAS No. 39148-51-1

1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione

Cat. No.: B14668684
CAS No.: 39148-51-1
M. Wt: 172.29 g/mol
InChI Key: CUPVPSOUKBSAHR-UHFFFAOYSA-N
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Description

1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione is a heterocyclic compound with the molecular formula C8H16N2S.

Preparation Methods

The synthesis of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione typically involves the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione can be compared with other similar compounds such as:

Properties

CAS No.

39148-51-1

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-butyl-1,3-diazinane-2-thione

InChI

InChI=1S/C8H16N2S/c1-2-3-6-10-7-4-5-9-8(10)11/h2-7H2,1H3,(H,9,11)

InChI Key

CUPVPSOUKBSAHR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCNC1=S

Origin of Product

United States

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